2-(羧甲氧基)乙基甲基二氯硅烷

描述

2-(Carbomethoxy)ethylmethyldichlorosilane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related silane compounds and their applications in various chemical analyses and syntheses. For instance, the synthesis of 2-cyanoethyldimethyl(diethyl)aminosilane (CEDMSDEA) is described as a silylating reagent for gas chromatographic analysis . Although this compound is different from 2-(Carbomethoxy)ethylmethyldichlorosilane, it shares the characteristic of being a silylating agent, which suggests that 2-(Carbomethoxy)ethylmethyldichlorosilane may also be used in similar analytical applications.

Synthesis Analysis

The synthesis of related silane compounds involves the reaction of specific functional groups with silylating agents. In the case of CEDMSDEA, it is synthesized to react with carboxyl, phenolic, and secondary hydroxyl groups to form silyl derivatives for gas chromatographic analysis . While the synthesis of 2-(Carbomethoxy)ethylmethyldichlorosilane is not explicitly described, it can be inferred that similar synthetic routes may be employed, involving the reaction of dichlorosilane compounds with appropriate alcohols or carboxylic acids.

Molecular Structure Analysis

The molecular structure of silane derivatives is crucial for their reactivity and the type of derivatives they form. For example, the CEDMS derivatives formed from CEDMSDEA have specific retention and detection characteristics in gas chromatography, which are influenced by their molecular structure . The structure of 2-(Carbomethoxy)ethylmethyldichlorosilane would similarly dictate its reactivity and the types of derivatives it could form, although the exact details are not provided in the papers.

Chemical Reactions Analysis

The chemical reactions involving silane compounds are diverse and depend on the functional groups present. The paper on CEDMSDEA illustrates how it reacts with various functional groups to form silyl derivatives . These reactions are typically used to protect or derivatize functional groups for analytical purposes. While the specific reactions of 2-(Carbomethoxy)ethylmethyldichlorosilane are not detailed, it is likely that it would undergo similar reactions with nucleophiles, given its dichlorosilane moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are important for their application in synthesis and analysis. The paper on CEDMSDEA provides insight into the chromatographic properties of the derivatives it forms, such as retention times and detection sensitivity . Although the physical and chemical properties of 2-(Carbomethoxy)ethylmethyldichlorosilane are not discussed, one could expect that it would have properties suitable for its use as a silylating agent, including stability under certain conditions and reactivity with specific functional groups.

科学研究应用

在锂离子电池中的应用

2-(羧甲氧基)乙基甲基二氯硅烷及类似的硅烷化合物已在锂离子电池领域找到应用。新型硅烷化合物已被合成并用作锂离子电池中的非水电解质溶剂。这些分子可以溶解各种锂盐,有助于改善电池性能,包括增强循环性能和热稳定性 (Amine et al., 2006)。

在聚硅氧烷合成中的应用

硅烷化合物,包括2-(羧甲氧基)乙基甲基二氯硅烷,在各种聚硅氧烷的合成中起着重要作用。这些化合物已被用于合成环状甲基和乙基乙氧基聚硅氧烷,有助于推动聚合物科学的发展 (OkawaraRokuro et al., 2006)。

发展反应性聚合物

硅烷化合物在开发反应性聚合物方面也至关重要。例如,它们已被用于合成具有潜在应用于先进功能聚合物中的反应性梯状聚硅倍半氧烷 (Chunqing Liu等,2001)。

在羟基保护中的应用

在化学中,保护羟基是一个重要的过程,硅烷化合物已被用于此目的。它们已被用作新型保护基来掩盖羟基,这在各种化学合成中至关重要,特别是在碳水化合物化学中 (Bufali等,2005)。

在材料科学中的应用

硅烷化合物在材料科学中用于表面修饰和先进材料的开发。例如,它们已被用于在纤维表面产生聚硅氧烷微结构,增强材料性能 (Qirui Ma et al., 2017)。

安全和危害

2-(Carbomethoxy)ethylmethyldichlorosilane is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

属性

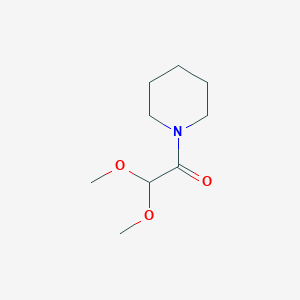

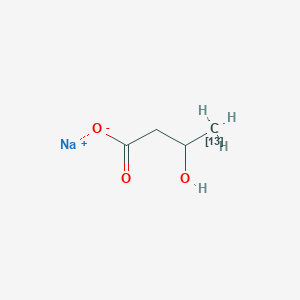

IUPAC Name |

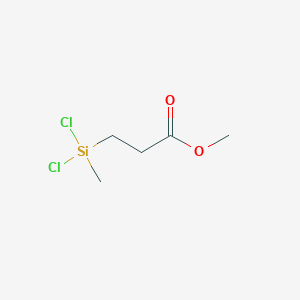

methyl 3-[dichloro(methyl)silyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNCHYFFPUDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939457 | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbomethoxy)ethylmethyldichlorosilane | |

CAS RN |

18163-34-3 | |

| Record name | Methyl 3-(dichloromethylsilyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。